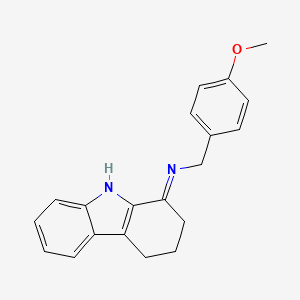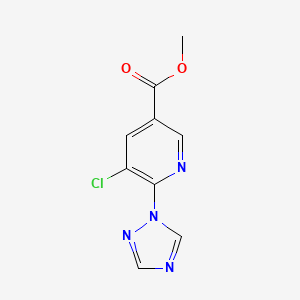
ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate
Vue d'ensemble
Description
Ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathway of cytokines, which are involved in the immune response. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
Ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathway of cytokines. Cytokines play a crucial role in the immune response, and their overproduction is associated with autoimmune diseases. By inhibiting the activity of JAK enzymes, this compound reduces the production of cytokines and thereby reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. It has also been shown to reduce the activation of T cells, which play a crucial role in the immune response. In addition, this compound has been shown to reduce the production of antibodies, which are involved in the destruction of healthy tissues in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate is its specificity for JAK enzymes, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of this compound is its potential for immunosuppression, which can increase the risk of infections. In addition, it may not be effective in all patients with autoimmune diseases, and some patients may develop resistance to the drug over time.
Orientations Futures
There are several future directions for the study of ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate. One area of research is the development of more selective inhibitors of JAK enzymes, which could reduce the risk of off-target effects. Another area of research is the identification of biomarkers that can predict response to treatment with this compound. This could help to identify patients who are most likely to benefit from the drug and avoid unnecessary treatment in non-responders. Finally, there is a need for long-term safety studies to evaluate the potential risks of immunosuppression and other adverse effects associated with treatment with this compound.
Applications De Recherche Scientifique
Ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, it has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life.
Propriétés
IUPAC Name |
ethyl (Z)-2-(6-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-4-19-13(18)10(8-16(2)3)12(17)9-5-6-11(14)15-7-9/h5-8H,4H2,1-3H3/b10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVTESGPQVGHB-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone](/img/structure/B3158815.png)

![methyl 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B3158824.png)
![1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3158826.png)
![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B3158828.png)

![ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3158844.png)
![methyl 2-{2-[2-(acetyloxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl}acetate](/img/structure/B3158861.png)
![1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3158867.png)

![4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine](/img/structure/B3158884.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-[4-(trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B3158918.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-2-pyrrol-1-ylpyrrol-3-yl)-1,2,4-triazole](/img/structure/B3158921.png)